(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-methoxy-phenyl)-propionic

Description

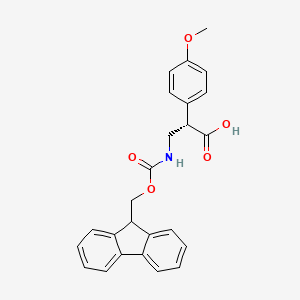

The compound (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-methoxy-phenyl)-propionic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. The Fmoc group serves as a temporary protecting group for amine functionalities during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions . This compound features a 4-methoxy-phenyl substituent on the α-carbon of the propionic acid backbone, which influences its electronic and steric properties. The methoxy group enhances solubility in polar solvents and modulates reactivity during peptide coupling reactions .

Propriétés

IUPAC Name |

(2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO5/c1-30-17-12-10-16(11-13-17)22(24(27)28)14-26-25(29)31-15-23-20-8-4-2-6-18(20)19-7-3-5-9-21(19)23/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DARFAJVWLQEHMQ-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-methoxy-phenyl)-propionic acid typically involves the protection of the amino group with the Fmoc group, followed by the introduction of the methoxyphenyl group. The reaction conditions often include the use of base catalysts and organic solvents to facilitate the reactions. For instance, the Fmoc group can be introduced using Fmoc-Cl in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of deprotection and coupling required for the synthesis of peptides and amino acid derivatives. The use of high-purity reagents and stringent reaction conditions ensures the production of high-quality compounds suitable for research and industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-methoxy-phenyl)-propionic acid can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and bases like sodium hydroxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl group can produce an alcohol derivative.

Applications De Recherche Scientifique

(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-methoxy-phenyl)-propionic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.

Biology: The compound is used in the study of enzyme-substrate interactions and protein folding.

Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: The compound is used in the production of high-performance materials and as a reagent in various industrial processes.

Mécanisme D'action

The mechanism of action of (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-methoxy-phenyl)-propionic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Fmoc group can be selectively removed under mild conditions, allowing the compound to participate in subsequent reactions. The methoxyphenyl group can interact with hydrophobic pockets in proteins, influencing their activity and stability.

Comparaison Avec Des Composés Similaires

Structural Variations and Substituent Effects

The following table highlights key structural differences and properties of analogous Fmoc-protected amino acid derivatives:

Research Findings and Limitations

Spectroscopic Characterization

All compounds are characterized using ¹H-NMR, ¹³C-NMR, and UV spectroscopy to confirm structural integrity. For example, the methoxy group in the target compound shows a distinct singlet at ~3.8 ppm in ¹H-NMR .

Gaps in Comparative Studies

While structural differences are well-documented, direct comparative studies on stability, reaction kinetics, or biological activity are scarce.

Activité Biologique

(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-methoxy-phenyl)-propionic acid, often referred to as Fmoc-amino acid, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino acid backbone. Its molecular formula is C22H24N2O4, with a molecular weight of 392.44 g/mol.

Structural Features

| Property | Value |

|---|---|

| Molecular Formula | C22H24N2O4 |

| Molecular Weight | 392.44 g/mol |

| IUPAC Name | (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-methoxyphenyl)propanoic acid |

| InChI Key | XXXXXX |

Biological Activity

The biological activity of this compound acid has been explored in various studies, highlighting its potential in antimicrobial and anticancer applications.

Antimicrobial Activity

Research indicates that derivatives of fluorenes exhibit significant antimicrobial activity against various bacterial strains. A study demonstrated that structural modifications in fluorenone derivatives significantly affect their activity spectrum against multi-drug resistant strains .

Anticancer Properties

Another investigation focused on the cytotoxic effects of fluorenone derivatives on cancer cell lines. It was found that compounds with longer alkyl chains exhibited enhanced antiproliferative activity compared to their branched counterparts .

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The Fmoc group protects the amino group during chemical reactions, while the aromatic moieties enhance lipophilicity and facilitate binding interactions with target molecules. This can modulate enzyme or receptor activity, leading to various biological effects .

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various fluorenone derivatives against multi-drug resistant strains, revealing that modifications significantly influenced their effectiveness.

- Antiproliferative Effects : Another study investigated the cytotoxic effects on cancer cell lines, showing that specific structural features correlated with increased activity against certain cancer types.

Comparison with Similar Compounds

The unique structure of this compound acid can be compared with other similar compounds:

| Compound Name | Key Features |

|---|---|

| (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-chlorophenyl)propanoic acid | Similar Fmoc protection but different substitution pattern |

| (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-chlorophenyl)butanoic acid | Longer carbon chain enhancing reactivity |

Q & A

Basic: What are the optimal synthetic strategies for preparing (S)-3-(Fmoc-amino)-2-(4-methoxy-phenyl)-propionic acid?

Answer:

The synthesis typically involves Fmoc-protection of the amino group and coupling with 4-methoxyphenylpropionic acid derivatives. Key steps include:

- Amino Protection : Use Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions (e.g., NaHCO₃) in anhydrous THF or DCM .

- Coupling Reactions : Activate the carboxyl group using HOBt (hydroxybenzotriazole) and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF, ensuring stoichiometric control to minimize racemization .

- Chiral Integrity : Monitor stereochemistry via chiral HPLC (e.g., Chiralpak IA column, hexane:isopropanol mobile phase) .

Basic: What purification methods ensure high purity of this compound?

Answer:

- Flash Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 30–50% EA) to remove unreacted Fmoc reagents .

- Recrystallization : Optimize solvent polarity (e.g., DCM/hexane) to isolate crystalline product, achieving >99% purity verified by HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Advanced: How does the 4-methoxyphenyl group influence peptide coupling efficiency compared to other aryl substituents?

Answer:

The 4-methoxyphenyl group introduces steric hindrance and electron-donating effects, which can:

- Reduce Coupling Rates : Compared to phenyl or 4-fluorophenyl analogs, as shown in kinetic studies using NMR to track reaction progress .

- Enhance Stability : Methoxy groups resist oxidation during solid-phase synthesis, as observed in TFA cleavage stability tests .

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies often arise from assay-specific variables:

- Concentration Range : Test doses from 1 nM–100 µM to identify non-linear dose-response relationships .

- Buffer Conditions : Compare activity in PBS vs. HEPES, as ionic strength affects solubility and aggregation .

- Control Experiments : Include enantiomeric controls (R-configuration) to rule out chiral inversion artifacts .

Basic: What are the recommended storage conditions to maintain stability?

Answer:

- Short-Term : Store at 4°C in airtight, amber vials under argon to prevent hydrolysis of the Fmoc group .

- Long-Term : Lyophilize and store at -20°C with desiccants; stability confirmed via LC-MS over 6 months .

Advanced: How to assess chiral integrity during prolonged reactions?

Answer:

- Chiral HPLC : Use a Daicel Chiralpak IC-3 column with hexane:ethanol (90:10) to detect enantiomeric excess (>98% required) .

- Circular Dichroism (CD) : Monitor λ = 265 nm (Fmoc absorption band) for conformational changes under basic conditions (e.g., piperidine deprotection) .

Basic: What analytical techniques confirm structural identity?

Answer:

- NMR : ¹H/¹³C NMR in DMSO-d₆ to verify Fmoc (δ 7.2–7.8 ppm) and methoxyphenyl (δ 3.8 ppm) signals .

- HRMS : ESI-MS in positive ion mode to confirm [M+H]⁺ (expected m/z: 466.17) .

Advanced: What role does the Fmoc group play in solid-phase peptide synthesis (SPPS)?

Answer:

- Orthogonal Protection : Fmoc is base-labile (removed with 20% piperidine/DMF), enabling sequential coupling without disrupting acid-labile side chains .

- UV Monitoring : Fmoc removal releases fluorene derivatives detectable at 301 nm for real-time reaction tracking .

Advanced: How does this compound compare to similar Fmoc-protected amino acids in drug discovery?

Answer:

- Bioactivity : The 4-methoxyphenyl moiety enhances cellular uptake in CNS-targeting peptides, as shown in comparative permeability assays (e.g., PAMPA-BBB) .

- Metabolic Stability : Resists CYP450 oxidation better than 4-fluorophenyl analogs, per microsomal stability assays (t½ > 120 mins) .

Basic: What safety precautions are critical when handling this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.